molecular formula C20H25N5O2 B12392266 Jak-IN-24

Jak-IN-24

Cat. No.: B12392266
M. Wt: 367.4 g/mol
InChI Key: OQQBLYFXQMNSIZ-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Jak-IN-24 involves multiple steps, including the formation of a pyrrolopyridine structure. The preparation method typically involves the following steps :

    Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as cyclization and substitution.

    Final Compound Formation: The intermediate compounds undergo further reactions, including reduction and N-alkylation, to form the final this compound compound.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

Jak-IN-24 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen atoms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Jak-IN-24 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

1-[(2S,5R)-2-methyl-5-[[5-(2-prop-2-ynoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C20H25N5O2/c1-4-9-27-10-8-15-11-21-19-18(15)20(23-13-22-19)24-16-7-6-14(3)25(12-16)17(26)5-2/h1,5,11,13-14,16H,2,6-10,12H2,3H3,(H2,21,22,23,24)/t14-,16+/m0/s1

InChI Key

OQQBLYFXQMNSIZ-GOEBONIOSA-N

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C(=CN3)CCOCC#C

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C(=CN3)CCOCC#C

Origin of Product

United States

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